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Compound of Interest

Compound Name: Eberconazole nitrate

Cat. No.: B1671036

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory-scale synthesis of
eberconazole nitrate, a topical antifungal agent. Two primary synthetic routes are outlined: an
improved, streamlined process and a classical multi-step approach. The information is intended
for use by qualified professionals in a laboratory setting.

Route 1: Improved Synthesis from 2,4-dichloro-
10,11-dihydro-5H-dibenzo[a,d][1]annulen-5-0l

This route offers a more direct synthesis of eberconazole from a key alcohol intermediate.

Synthetic Pathway
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Caption: Improved synthesis of eberconazole nitrate.

Experimental Protocol

Step 1: Synthesis of Eberconazole (free base)[1]

e To a reaction vessel, add 2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d][2]annulen-5-0l and an
organic solvent (e.g., N,N-Dimethylformamide, N,N-Dimethyl acetamide, dimethyl sulfoxide,
or acetonitrile).

e Add N,N'-Carbonyldiimidazole to the mixture.
o Heat the reaction mixture to reflux and maintain for the specified time (see table below).

 After the reaction is complete, cool the mixture and perform a suitable work-up, typically
involving extraction with an organic solvent and water.

Distill off the organic solvent to obtain the crude eberconazole free base as a residue.

Step 2: Formation of Eberconazole Nitrate[1]
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e Dissolve the crude eberconazole free base in a solvent mixture of isopropyl alcohol and
isopropyl ether (IPA/IPE).

o Slowly add 70% nitric acid to the solution to precipitate the nitrate salt.
e Filter the resulting solid and wash with the IPA/IPE solvent mixture.

e Dry the solid to obtain eberconazole nitrate.

Suantitative [

Starting Reaction Purity
) Reagent Solvent ) Product
Material Time (HPLC)
2,4-dichloro-
10,11- N,N'-
dihydro-5H- Carbonyldiimi  N,N-Dimethyl
) ) Eberconazole
dibenzo[a,d] dazole (2.90 acetamide 4 hrs Nitrat >99.5%
itrate
[2]annulen-5- g, 0.0237 (25 ml)
ol (5.0 g, mmol)
0.0179 mol)
2,4-dichloro-
10,11- N,N'-
dihydro-5H- Carbonyldiimi  Dimethyl
_ _ Eberconazole
dibenzo[a,d]a  dazole (2.90 sulfoxide (25 4 hrs Nitrat >99.5%
itrate
nnulen-5-ol g, 0.0237 ml)
(5.09,0.0179 mmol)
mol)
2,4-dichloro-
10,11- N,N'-
dihydro-5H- Carbonyldiimi o
] Acetonitrile Eberconazole
dibenzo[a,d]a  dazole (2.90 1hr ] >99.5%
(25 ml) Nitrate
nnulen-5-ol g, 0.0237
(5.09,0.0179 mmol)
mol)
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Route 2: Classical Synthesis via a Ketone
Intermediate

This route involves the initial synthesis of a key ketone intermediate, which is then converted to

eberconazole through several steps.

Synthetic Pathway
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Intermediate Synthesis

Starting Materials
(e.g., Methyl o-toluate or
3,5-dichlorobenzyl alcohol)

ultiple Steps
(e.g., Wittig, Cyclization)

2,4-dichloro-10,11-dihydro-5H-
dibenzo[a,d]cyclohepten-5-one

Eberconazole Synthesis

2,4-dichloro-10,11-dihydro-5H-
dibenzo[a,d]cyclohepten-5-one

Reduction
e.g., NaBH4)

2,4-dichloro-10,11-dihydro-5H-
dibenzo[a,d]cyclohepten-5-ol

Chlorination
e.g., SOCI2)

5-chloro-2,4-dichloro-10,11-dihydro-
5H-dibenzo[a,d]cycloheptene

N-Alkylation
(Imidazole)

Eberconazole (free base)

Nitric Acid

Eberconazole Nitrate
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Caption: Classical synthesis of eberconazole nitrate.
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Experimental Protocols

Step 1: Synthesis of 2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one

This key intermediate can be synthesized via multiple pathways. One common method starts
from 3,5-dichlorobenzyl bromide.

e Preparation of 3,5-dichlorobenzyltriphenylphosphine bromide:

o Add triphenylphosphine (34.1g, 0.13mol) to a solution of 3,5-dichlorobenzyl bromide
(24.0g, 0.10mol) in toluene (350mL).

o Stir and reflux the mixture for 5 hours.

o Cool the reaction mixture and collect the precipitate by filtration to obtain the phosphonium
salt.

o Wittig Reaction and subsequent steps: The phosphonium salt is then reacted with o-formyl
methylbenzoate in a Wittig reaction, followed by reduction, hydrolysis, and cyclization to yield
the desired ketone.

Step 2: Reduction of the Ketone Intermediate

Dissolve 2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one in a suitable solvent
such as methanol or ethanol.

e Cool the solution in an ice bath.
o Gradually add a reducing agent, such as sodium borohydride (NaBH4), in portions.
« Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

e Perform an acidic work-up to quench the reaction and isolate the product, 2,4-dichloro-
10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol.

Step 3: Chlorination of the Alcohol Intermediate

o Dissolve the alcohol intermediate in an inert solvent like dichloromethane.
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» Add thionyl chloride (SOCI2), optionally in the presence of a catalytic amount of DMF.
 Stir the reaction at room temperature until completion.

» Remove the excess thionyl chloride and solvent under reduced pressure to obtain the
chlorinated intermediate, 5-chloro-2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene.

Step 4: N-Alkylation with Imidazole

Dissolve the chlorinated intermediate in a suitable solvent such as DMF.

Add imidazole to the solution.

Heat the reaction mixture to reflux for several hours.

After completion, cool the mixture and perform a work-up involving extraction to isolate the
eberconazole free base.

Step 5: Formation of Eberconazole Nitrate

Follow the same procedure as described in Step 2 of Route 1.

Quantitative Data for Key Intermediate Synthesis
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Starting Reagent( . Melting
Step ] Solvent Product Yield ]
Material s) Point
2-[2-(3,5-
] Pd-C (5%
dichlorostyr 2-[2-(3,5-
mass
Preparatio yl)Jmethyl ) dichloroph
fraction, Methanol 87% 151-154°C
n of (4) benzoate enylethyl)]b
1.3g), H2, _ _
(15.44q, enzoic acid
NaOH
50mmol)
Thionyl
-y 2,4-
chloride )
2-[2-(3,5- dichloro-
] (8.6mL,
dichloroph 10,11-
) 0.12mol), )
Preparatio enylethyl)]b DME Methylene dihydro-
n of (5) enzoic acid chloride 5H-
(0.25mL), _
(17.74g, dibenzo[a,
60 ) AlCIS d]cycloh
mmo cyclohept
(13.3g, y P
en-5-one
0.10mol)

Note: The table above outlines a specific literature procedure for synthesizing the key ketone

intermediate and its precursor. Yields and specific conditions for subsequent steps may vary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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